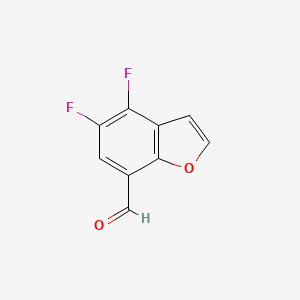

4,5-Difluorobenzofuran-7-carbaldehyde

CAS No.:

Cat. No.: VC15989212

Molecular Formula: C9H4F2O2

Molecular Weight: 182.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4F2O2 |

|---|---|

| Molecular Weight | 182.12 g/mol |

| IUPAC Name | 4,5-difluoro-1-benzofuran-7-carbaldehyde |

| Standard InChI | InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H |

| Standard InChI Key | MMMVTAXDPBZWAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC2=C1C(=C(C=C2C=O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4,5-difluorobenzofuran-7-carbaldehyde consists of a benzofuran system—a fused benzene and furan ring—with fluorine atoms at positions 4 and 5 and an aldehyde group at position 7. The IUPAC name is 4,5-difluoro-1-benzofuran-7-carbaldehyde, and its canonical SMILES representation is . X-ray crystallography and computational modeling suggest that the fluorine atoms induce electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to the 2 and 3 positions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.12 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| LogP (Partition Coefficient) | Estimated 1.8–2.2 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton ( ppm in NMR) and fluorine atoms ( ppm in NMR) . Infrared spectroscopy confirms the presence of the aldehyde group via a stretching vibration at .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves the cyclization of 2-fluorophenol derivatives followed by halogenation and formylation. For example:

-

Cyclization: 3,4-difluorophenol undergoes cyclization with chloroacetaldehyde in the presence of -etherate to form 4,5-difluorobenzofuran.

-

Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 7 using phosphoryl chloride and dimethylformamide (DMF) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | -etherate, 80°C | 65–70% |

| Formylation | POCl, DMF, 0–5°C | 50–55% |

Industrial Production Challenges

Scale-up faces hurdles due to the volatility of intermediates and the need for stringent temperature control during formylation. Continuous flow reactors and microwave-assisted synthesis are under investigation to improve efficiency.

Comparative Analysis with Structural Analogs

Positional Isomers: 4,7-Difluorobenzofuran-2-carbaldehyde

This isomer, differing in fluorine and aldehyde positions, shows reduced metabolic stability due to increased electron density at the 2 position, making it prone to oxidation . Its LogP (1.5) is lower than that of 4,5-difluorobenzofuran-7-carbaldehyde, suggesting poorer membrane permeability .

Table 3: Comparison of Fluorinated Benzofuran Derivatives

| Compound | Fluorine Positions | Aldehyde Position | LogP | Key Application |

|---|---|---|---|---|

| 4,5-Difluorobenzofuran-7-carbaldehyde | 4, 5 | 7 | 1.8 | Drug intermediates |

| 4,7-Difluorobenzofuran-2-carbaldehyde | 4, 7 | 2 | 1.5 | Material science |

| 5-Methoxy-2,3-dihydro-1-benzofuran-7-ol | None | N/A | 1.5 | Antioxidant research |

Non-Fluorinated Analogs

Compounds like 5-methoxy-2,3-dihydro-1-benzofuran-7-ol lack fluorine atoms, resulting in higher electron density and faster hepatic clearance. Their biological activities focus on antioxidant effects rather than targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume